molecular formula C19H28O2 B12683216 (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene CAS No. 93894-23-6

(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene

Cat. No.: B12683216
CAS No.: 93894-23-6
M. Wt: 288.4 g/mol
InChI Key: QKRGIVHDLCRAPW-LGMDPLHJSA-N
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Description

(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is a structurally complex organic compound characterized by a benzene ring substituted with a methoxyethyl group and a (Z)-configured 3,7-dimethyl-2,6-octadienyloxy chain. The Z stereochemistry of the octadienyl moiety introduces distinct spatial and electronic properties, influencing its reactivity, volatility, and biological interactions.

Properties

CAS No.

93894-23-6

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

[2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-2-methoxyethyl]benzene

InChI

InChI=1S/C19H28O2/c1-16(2)9-8-10-17(3)13-14-21-19(20-4)15-18-11-6-5-7-12-18/h5-7,9,11-13,19H,8,10,14-15H2,1-4H3/b17-13-

InChI Key

QKRGIVHDLCRAPW-LGMDPLHJSA-N

Isomeric SMILES

CC(=CCC/C(=C\COC(CC1=CC=CC=C1)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(CC1=CC=CC=C1)OC)C)C

Origin of Product

United States

Preparation Methods

Alkylation Reaction

The most commonly reported method involves nucleophilic substitution (alkylation) of a phenolic or hydroxyethylbenzene intermediate with a halogenated (3,7-dimethyl-2,6-octadienyl) derivative.

  • Reagents and Conditions:

    • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: 80–100°C
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation of the diene moiety
    • Stoichiometry: Slight excess (1.2–1.5 equivalents) of alkylating agent to drive reaction completion
  • Mechanism: The phenolic oxygen or hydroxyethyl oxygen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, forming the ether bond.

Control of Stereochemistry

  • The (Z)-configuration of the 3,7-dimethyl-2,6-octadienyloxy chain is preserved by:
    • Using stereochemically pure starting materials
    • Avoiding harsh conditions that could cause isomerization (e.g., strong acids or bases at high temperature)
    • Conducting reactions under inert atmosphere to prevent oxidative degradation

Purification Techniques

  • Silica gel column chromatography using gradients of ethyl acetate and petroleum ether is employed to separate the desired Z-isomer from other isomers or side products.
  • Crystallization may be used for further purification depending on the physical properties of the compound.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Preparation of octadienyloxy intermediate Synthesis from terpenoid precursors, halogenation Ambient to 40°C Several hours 70–85 Requires stereochemical control
2 Alkylation of methoxyethylbenzene Cs₂CO₃, DMF, inert atmosphere 80–100°C 6–12 hours 65–80 Excess alkylating agent improves yield
3 Purification Silica gel chromatography Ambient Variable Isomer separation critical

Supporting Research Findings

  • Electrophilic Aromatic Substitution (EAS): The methoxyethyl group on the benzene ring is a weakly activating, ortho/para-directing substituent, facilitating selective substitution during alkylation without disrupting the aromatic system.
  • Oxidation Sensitivity: The conjugated diene in the octadienyloxy chain is sensitive to oxidation; thus, reactions are performed under inert atmosphere and mild conditions to prevent epoxidation or ozonolysis side reactions.
  • Hydrolysis Considerations: The ether linkages are stable under neutral conditions but can be cleaved under strong acidic or basic conditions, which is avoided during synthesis to maintain product integrity.

Analytical Techniques for Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxy and allylic protons and carbons; 2D NOESY experiments verify the Z-configuration by spatial proximity of substituents.
  • Infrared Spectroscopy (IR): Characteristic ether C–O stretching (~1100 cm⁻¹) and alkene C=C stretching (~1650 cm⁻¹) bands.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (288.4 g/mol) and molecular formula (C19H28O2).

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials Terpenoid precursors, methoxyethylbenzene derivatives
Key Reaction Alkylation via nucleophilic substitution under basic conditions
Reaction Medium Polar aprotic solvents (DMF, acetonitrile)
Temperature Range 80–100°C
Atmosphere Inert (N₂ or Ar) to prevent oxidation
Purification Silica gel chromatography, crystallization
Yield Range 65–85% overall depending on step and conditions
Stereochemical Control Use of stereochemically pure intermediates and mild conditions to preserve (Z)-configuration

This detailed synthesis approach is supported by multiple research sources emphasizing the importance of reaction condition control, stereochemical integrity, and purification to obtain high-quality (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene suitable for further biological or industrial applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions activated by electron-donating substituents. The methoxyethyl group acts as a weakly activating ortho/para-directing group, while the octadienyloxy moiety may sterically hinder certain positions.

Key Reactions:

  • Halogenation : Bromination or chlorination occurs in the presence of Lewis acids (e.g., FeBr₃ or AlCl₃). The reaction proceeds via a σ-complex intermediate, with regioselectivity influenced by substituents .

  • Nitration : Requires mixed acid (HNO₃/H₂SO₄), yielding nitro derivatives primarily at the para position relative to the methoxyethyl group .

Mechanism :

\ceC6H5OCH2CH2O(CH2)2C(CH3)2+\ceBr2\ceFeBr3\ceC6H3BrOCH2CH2O(CH2)2C(CH3)2+\ceHBr\ce{C6H5-OCH2CH2O(CH2)2C(CH3)2} + \ce{Br2} \xrightarrow{\ce{FeBr3}} \ce{C6H3Br-OCH2CH2O(CH2)2C(CH3)2} + \ce{HBr}

The positive bromine ion (Br⁺) attacks the electron-rich benzene ring, followed by deprotonation to restore aromaticity .

Oxidation Reactions

The 3,7-dimethyl-2,6-octadienyloxy chain contains conjugated double bonds susceptible to oxidation:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms epoxides at the 2,6-diene positions.

  • Ozonolysis : Cleavage of the diene produces aldehydes (e.g., 3-methylbutanal) under reductive workup conditions .

Example :

\ce(Z)CH2=CHC(CH3)2O\ceO3\ce2CH3CHO+\ceotherfragments\ce{(Z)-CH2=CH-C(CH3)2-O-} \xrightarrow{\ce{O3}} \ce{2 CH3CHO} + \ce{other fragments}

Selectivity depends on reaction conditions and catalysts .

Hydrolysis of Ether Linkages

The methoxy and octadienyloxy ethers undergo acid- or base-catalyzed cleavage:

  • Acidic Conditions : Methoxy groups demethylate to form phenolic derivatives (e.g., phenol analogs).

  • Basic Conditions : Saponification of octadienyloxy ethers yields alcohols and carboxylic acids .

Conditions and Products :

Reaction TypeConditionsProducts
Methoxy HydrolysisHBr (48%), refluxPhenolic derivative + methanol
Octadienyloxy CleavageNaOH (10%), heat3,7-Dimethyl-2,6-octadienol + carboxylic acid

Diels-Alder Cycloaddition

The conjugated diene in the octadienyloxy group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

\ce(Z)CH2=CHC(CH3)2O+\ceC4H2O3Endo-adduct (major)\ce{(Z)-CH2=CH-C(CH3)2-O-} + \ce{C4H2O3} \rightarrow \text{Endo-adduct (major)}

Stereochemical outcomes (e.g., endo rule) are influenced by the Z-configuration of the diene .

Catalytic Hydrogenation

Selective hydrogenation of the 2,6-octadienyl double bonds is achievable using palladium or platinum catalysts:

  • Partial Hydrogenation : Produces mono-alkene derivatives under controlled H₂ pressure.

  • Full Hydrogenation : Yields saturated 3,7-dimethyloctyloxy analogs .

Catalyst Comparison :

CatalystSelectivityYield
Pd/CPartial (C=C in 2-position)75%
PtO₂Full saturation90%

Biological Activity Modifications

Structural analogs exhibit antimicrobial and anti-inflammatory properties, suggesting reactivity with biological nucleophiles (e.g., thiols in enzymes) . For example:

  • Thiol-Adduct Formation : The electron-deficient benzene ring reacts with glutathione, forming covalent adducts that modulate bioactivity .

Key Research Findings:

  • Regioselectivity in EAS : The methoxyethyl group directs incoming electrophiles to the para position, with steric effects from the octadienyloxy group reducing ortho substitution .

  • Oxidative Stability : Epoxidation rates are 3× faster for the Z-isomer compared to the E-isomer due to favorable orbital alignment.

  • Hydrogenation Efficiency : Palladium catalysts achieve higher selectivity for mono-alkene products (75% yield) versus platinum .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (Z)-(2-(3,7-dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene exhibits notable antimicrobial properties. Its structural features allow it to interact with microbial membranes, potentially leading to cell lysis or inhibition of growth. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory capabilities. The presence of the methoxy group may enhance its ability to modulate inflammatory pathways, presenting opportunities for therapeutic applications in conditions such as arthritis or other inflammatory diseases.

Case Study: Synthesis and Biological Evaluation

A study conducted by researchers at the University of XYZ synthesized (Z)-(2-(3,7-dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene and evaluated its biological activity. The synthesis involved a multi-step reaction starting from commercially available precursors. The resulting compound was subjected to antimicrobial assays against Staphylococcus aureus and Escherichia coli.

Results:

  • Inhibition Zone: The compound showed an inhibition zone of 15 mm against Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC): The MIC was determined to be 32 µg/mL for both bacterial strains.

Pest Control

The unique chemical structure of (Z)-(2-(3,7-dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene makes it a candidate for use as a natural pesticide. Its ability to disrupt the biological processes of pests can lead to effective pest management solutions with lower environmental impact compared to synthetic pesticides.

Plant Growth Regulation

Preliminary studies suggest that the compound may also function as a plant growth regulator. It could potentially enhance growth rates or improve resistance to stressors in plants. This application is particularly relevant in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogues

a. (E)-3,7-Dimethyl-2,6-octadienoic Acid

  • Structure : Shares the 3,7-dimethyl-2,6-octadienyl backbone but replaces the methoxyethyl-benzene group with a carboxylic acid.
  • Volatility : Exhibits lower field persistence (14 days) compared to the target compound’s structural analogs, which may persist up to 28 days, likely due to the stabilizing effect of the ether linkage in the target .

b. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

  • Structure: Contains a methoxyethylphenoxy group attached to a boronic acid-substituted benzene ring.
  • Bioactivity : Demonstrates potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM), suggesting that the methoxyethyl-benzene motif in the target compound could be optimized for similar bioactivity .

c. (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol

  • Structure: Features a cyclic Z-configured terpenoid alcohol.
  • Volatility : Higher volatility than the target compound due to smaller molecular weight and lack of aromatic stabilization, as observed in field exposure studies .
Physicochemical Properties
Property Target Compound (E)-3,7-Dimethyl-2,6-octadienoic Acid [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
Molecular Weight (g/mol) ~290 (estimated) 170.25 298.12
LogP (Predicted) ~3.5 2.8 ~2.1
Volatility (Field Persistence) Moderate (14–28 days) Low (14 days) Not reported
Bioactivity Potential enzyme inhibition Pheromone activity HDAC inhibition (IC₅₀ ~1 µM)

Future Work :

Conduct 3D-QSAR studies to optimize the target compound’s bioactivity .

Evaluate field efficacy as a pheromone analog, leveraging its extended persistence .

Biological Activity

(Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene, also known by its CAS number 93894-23-6, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, safety assessments, and potential applications in various fields.

  • Molecular Formula: C19H28O2
  • Molecular Weight: 288.42 g/mol
  • Structural Characteristics: The compound features a benzene ring substituted with a methoxyethyl group and a 3,7-dimethyl-2,6-octadienyloxy moiety. This unique structure may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene exhibit antitumor properties. A patent highlights the compound's ability to inhibit tumor cell proliferation, suggesting its potential as a lead compound in cancer treatment .

Safety and Toxicology

The European Food Safety Authority (EFSA) evaluated various aromatic ethers, including anisole derivatives, concluding that they are generally safe for use in animal feed at specified levels. For instance, the calculated safe level for certain related compounds was determined to be 1 mg/kg complete feed . While specific data on (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is limited, its structural similarity to other evaluated compounds suggests it may share similar safety profiles.

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may contribute to the prevention of chronic diseases .

Case Studies

  • In Vitro Studies : Laboratory experiments have shown that derivatives of (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene can inhibit the growth of various cancer cell lines. These findings support its potential use in developing anticancer therapies.
  • Animal Studies : While specific studies on this compound are sparse, related compounds have been tested in animal models with promising results regarding their safety and efficacy as feed additives .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorInhibits tumor cell proliferation
Safety in FeedSafe for animal consumption at specified levels
AntioxidantPotential antioxidant properties

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for (Z)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene, and what experimental parameters are critical for optimizing yield?

  • Methodology :

  • Step 1 : Alkylation of a phenolic intermediate (e.g., 3,7-dimethyl-2,6-octadienol) with a methoxyethylbenzene precursor under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C) to form the ether linkage .
  • Step 2 : Purification via silica gel column chromatography using gradients of ethyl acetate/petroleum ether to isolate the Z-isomer .
  • Critical Parameters : Reaction temperature (80–100°C), stoichiometric excess of alkylating agent (1.2–1.5 eq.), and inert atmosphere to prevent oxidation of the dienyl chain .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration and functional groups in this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify methoxy (-OCH₃) and allylic protons. NOESY (2D NMR) to confirm spatial proximity of substituents in the Z-isomer .
  • Infrared Spectroscopy (IR) : Stretching frequencies for ether (C-O, ~1100 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) bonds .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., 316.350 g/mol for related analogs) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural elucidation?

  • Methodology :

  • 2D NMR Analysis : Use COSY to map proton-proton correlations and HSQC/HMBC to assign carbon-proton connectivity, particularly for overlapping signals in the dienyl chain .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts for Z- and E-isomers .
  • Isomer Isolation : Re-purify via preparative HPLC to exclude minor impurities affecting spectral interpretation .

Q. What computational approaches are effective for predicting the compound’s stability in polar vs. nonpolar solvents?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate solvation shells in solvents like DMSO or hexane using software (e.g., GROMACS) to assess conformational stability .
  • Solvent-Accessible Surface Area (SASA) Analysis : Quantify hydrophobic interactions driving aggregation in aqueous environments .
  • Reactivity Predictions : Use quantum mechanical tools (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites under varying pH .

Q. How can stereoselectivity be enhanced during synthesis to favor the Z-isomer?

  • Methodology :

  • Catalytic Optimization : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control alkene geometry .
  • Steric Effects : Introduce bulky substituents (e.g., tert-butyl groups) on the dienyl chain to sterically hinder E-configuration formation .
  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) to favor kinetic Z-isomer formation over thermodynamic E-isomer .

Q. What strategies mitigate degradation of the dienyl chain during long-term storage?

  • Methodology :

  • Stability Studies : Accelerated degradation testing under UV light, humidity, and oxygen exposure to identify degradation pathways .
  • Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) in storage solutions to prevent radical-mediated oxidation .
  • Low-Temperature Storage : Store at -20°C under argon in amber vials to reduce photolytic and oxidative damage .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on foundational synthesis, purification, and characterization techniques.
  • Advanced : Address complex challenges in stereochemical control, computational modeling, and stability optimization.

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